

In Silico Modeling of 15(Z)-Nervonyl Acetate Interactions: A Technical Guide

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Compound of Interest

Compound Name: *15(Z)-Nervonyl acetate*

Cat. No.: *B15552209*

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Abstract

15(Z)-Nervonyl acetate, a derivative of the very-long-chain monounsaturated fatty acid nervonic acid, presents a compelling subject for in silico investigation due to the crucial role of its parent compound in neurological health and disease. Nervonic acid is a key component of the myelin sheath and is implicated in various neurological and metabolic processes.[1][2][3][4][5] This technical guide outlines a comprehensive in silico workflow for modeling the interactions of **15(Z)-Nervonyl acetate** with putative protein targets, providing a foundational methodology for researchers exploring its therapeutic potential. The guide details experimental protocols for molecular docking and molecular dynamics simulations, presents templates for quantitative data reporting, and visualizes key workflows and a hypothetical signaling pathway.

Introduction to 15(Z)-Nervonyl Acetate and its Potential Significance

Nervonic acid (cis-15-tetracosenoic acid) is a vital very-long-chain fatty acid predominantly found in the white matter of the brain, where it is a major constituent of sphingolipids in the myelin sheath.[2][3] Its levels are critical for proper nerve cell function, and deficiencies have been linked to demyelinating diseases.[5][6] Given its role in myelin biosynthesis and maintenance, nervonic acid and its derivatives are of significant interest for their potential neuroprotective properties.[4] **15(Z)-Nervonyl acetate**, as an ester derivative, may exhibit

altered pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein interactions, making it a candidate for novel therapeutic development. In silico modeling provides a powerful, cost-effective approach to predict and analyze the molecular interactions that may underlie its biological activity.

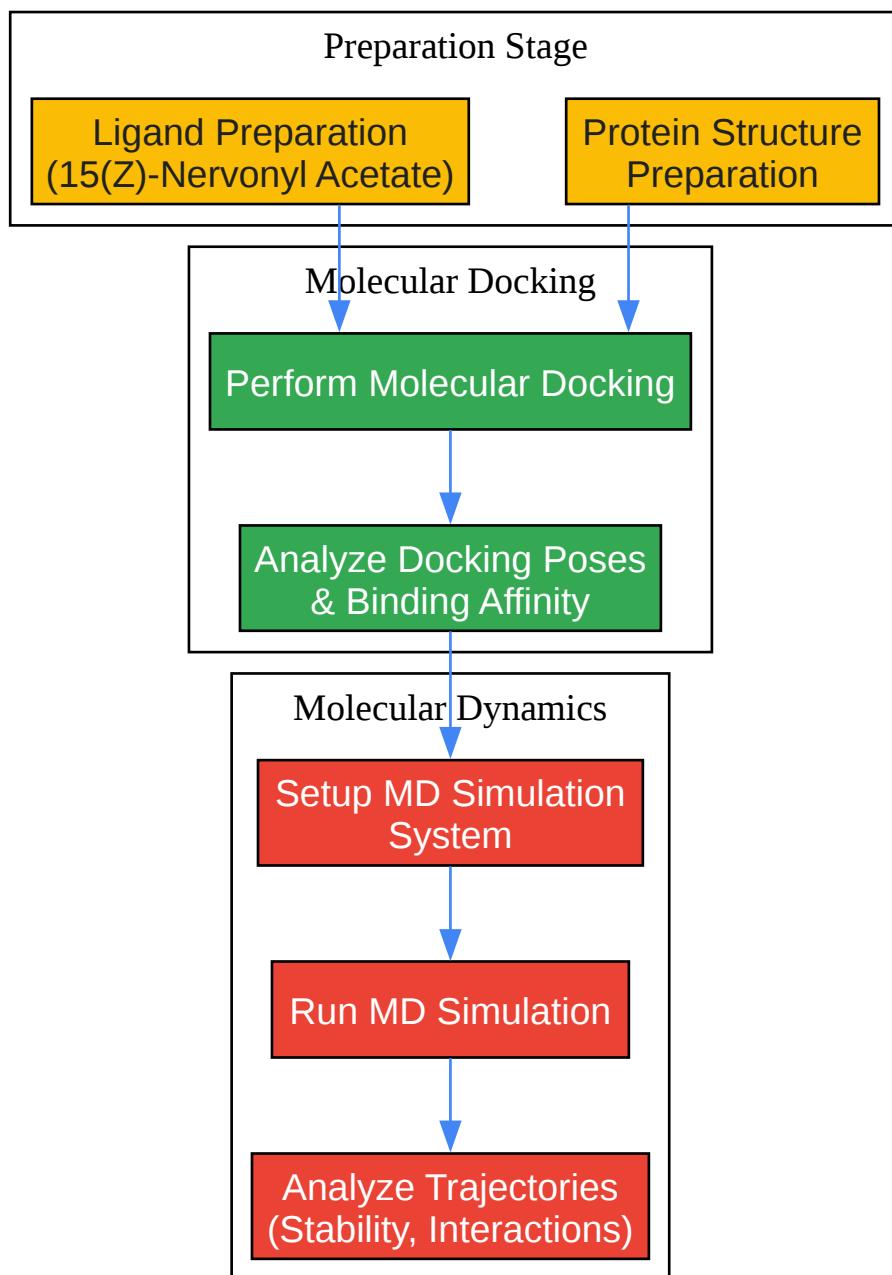
Proposed Protein Targets for In Silico Analysis

Based on the known interactions of long-chain fatty acids, the following protein families are proposed as primary targets for studying the interactions of **15(Z)-Nervonyl acetate**:

- Fatty Acid Binding Proteins (FABPs): These intracellular proteins are crucial for the transport and cellular uptake of fatty acids.^{[7][8]} Different FABP isoforms are expressed in various tissues, including the brain (B-FABP), and they play a role in lipid signaling and metabolism.^{[8][9][10]} FABPs are known to chaperone fatty acids to various cellular compartments, including the nucleus to interact with nuclear receptors.^[10]
- Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Very-long-chain fatty acids are known to be potent ligands for PPAR α .^{[11][12]} The interaction of **15(Z)-Nervonyl acetate** with PPARs could modulate the expression of genes involved in fatty acid oxidation and neuronal inflammation.
- Free Fatty Acid Receptors (FFARs): These G protein-coupled receptors are activated by fatty acids and are involved in various signaling pathways.^{[13][14]} FFAR1 (GPR40) and FFAR4 (GPR120) are receptors for long-chain fatty acids and are expressed in immune cells and other tissues, suggesting a role in modulating inflammatory responses.^{[13][14]}

In Silico Modeling Workflow

A multi-stage in silico approach is recommended to elucidate the interactions of **15(Z)-Nervonyl acetate** with its potential protein targets. This workflow combines molecular docking to predict binding modes and affinities with molecular dynamics simulations to assess the stability of the predicted complexes.



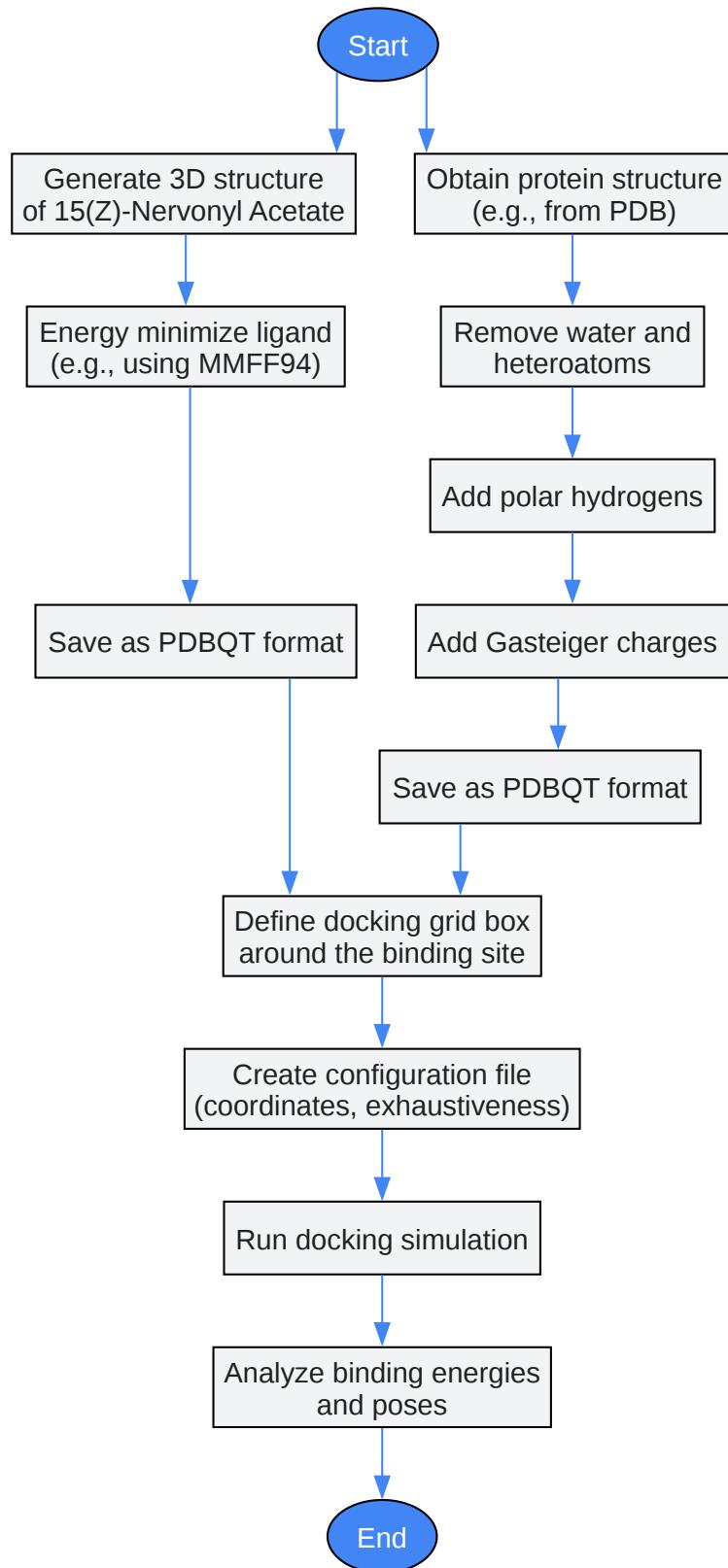
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Caption: Overall in silico modeling workflow.

Detailed Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for predicting the binding orientation and affinity of **15(Z)-Nervonyl acetate** to a target protein using molecular docking software like AutoDock Vina.



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Caption: Molecular docking experimental workflow.

Methodology:

- Ligand Preparation:
 - The 2D structure of **15(Z)-Nervonyl acetate** is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
 - The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94).
 - The prepared ligand is saved in the PDBQT file format, which includes atomic charges and atom type definitions.
- Protein Preparation:
 - The 3D structure of the target protein (e.g., FABP7, PPAR α) is obtained from the Protein Data Bank (PDB).
 - All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed.
 - Polar hydrogens are added to the protein structure, and Gasteiger charges are computed.
 - The prepared protein is saved in the PDBQT format.
- Docking Simulation:
 - A grid box is defined to encompass the putative binding site of the protein.
 - A configuration file is created, specifying the coordinates of the grid box, the ligand and protein files, and docking parameters such as exhaustiveness.
 - The docking simulation is performed using software like AutoDock Vina.
- Results Analysis:

- The output file provides a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
- The pose with the lowest binding energy is typically considered the most favorable.
- The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the best pose are analyzed.

Molecular Dynamics (MD) Simulation Protocol

This protocol describes the steps to simulate the dynamic behavior of the **15(Z)-Nervonyl acetate**-protein complex in a simulated physiological environment using software like GROMACS or AMBER.

Methodology:

- System Setup:
 - The most promising docked complex from the molecular docking study is used as the starting structure.
 - The complex is placed in a periodic box of appropriate dimensions.
 - The box is solvated with a chosen water model (e.g., TIP3P).
 - Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological ionic strength.
- Energy Minimization:
 - The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
- Equilibration:
 - The system undergoes a two-phase equilibration process:

- NVT Equilibration: The system is heated to the target temperature (e.g., 310 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.
- NPT Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar), allowing the density of the system to reach the correct value. Position restraints on the protein and ligand are gradually released during equilibration.
- Production MD Run:
 - A production simulation is run for a significant duration (e.g., 100 ns or more) without any restraints. The trajectory of all atoms is saved at regular intervals.
- Trajectory Analysis:
 - The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand.
 - The flexibility of different parts of the protein is analyzed using the Root Mean Square Fluctuation (RMSF).
 - The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein over time is analyzed.
 - Binding free energy calculations (e.g., using MM/PBSA) can be performed to provide a more accurate estimation of binding affinity.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of **15(Z)-Nervonyl Acetate** with Target Proteins

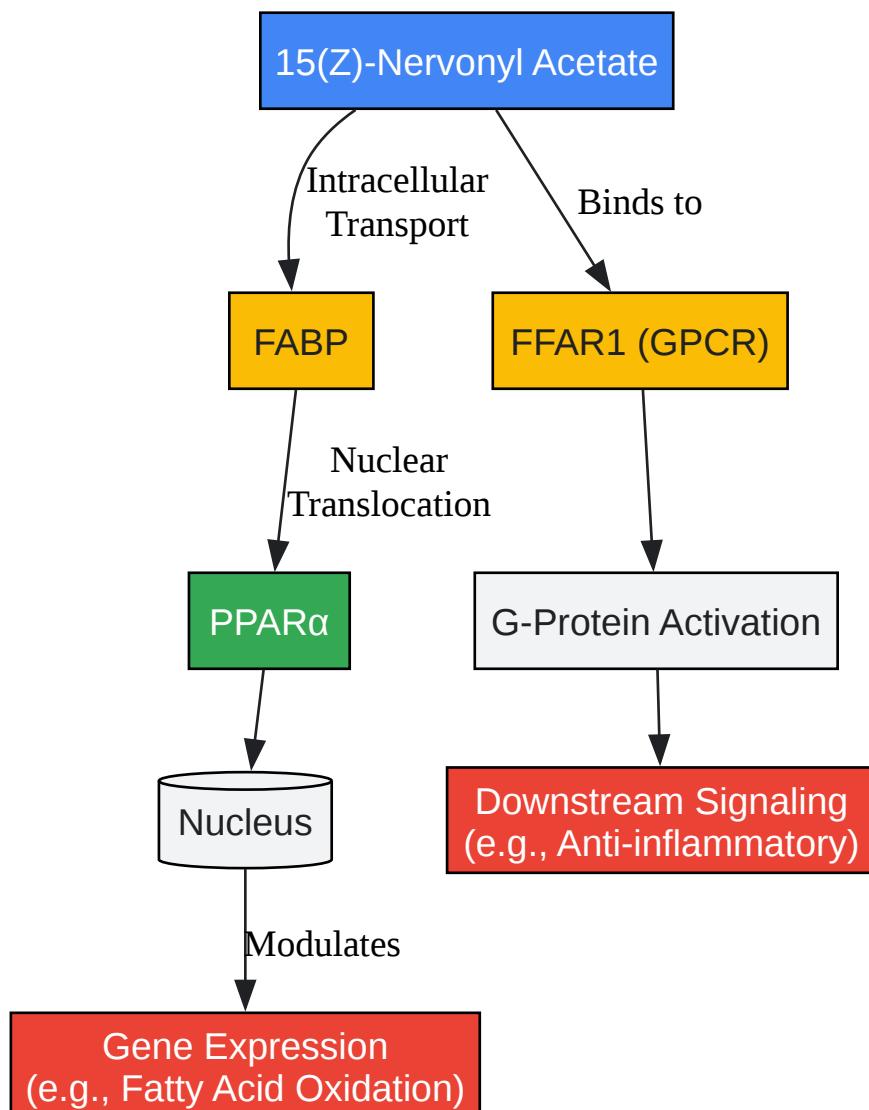
Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues
B-FABP (FABP7)	2VMG	-8.2	Tyr128, Arg126, Phe57
PPAR α	3VI8	-9.5	Ser280, Tyr314, Cys276
FFAR1 (GPR40)	5KW2	-7.9	Arg183, Arg258, Asn93

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

Complex	Average Protein RMSD (Å)	Average Ligand RMSD (Å)	Key H-Bonds Occupancy (%)
15(Z)-NA - B-FABP	1.8 ± 0.3	1.2 ± 0.2	Arg126 (85%), Tyr128 (65%)
15(Z)-NA - PPAR α	2.1 ± 0.4	1.5 ± 0.3	Ser280 (92%)
15(Z)-NA - FFAR1	2.5 ± 0.5	1.9 ± 0.4	Arg183 (78%), Arg258 (55%)

Hypothetical Signaling Pathway

Based on the known functions of nervonic acid and the proposed protein targets, a hypothetical signaling pathway for **15(Z)-Nervonyl acetate** can be visualized.



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